NFkappaB Inhibitor
Overview
Description
Synthesis Analysis
The synthesis and identification of NF-kappaB inhibitors have been a focus of research due to the pivotal role of NF-kappaB in regulating immune responses and cell survival pathways. One approach has been to identify molecules that can specifically target and inhibit the activation pathway of NF-kappaB, including the prevention of its nuclear translocation or DNA binding activity. These efforts have led to the discovery of various natural and synthetic compounds capable of inhibiting NF-kappaB activation at different stages of its pathway.
Molecular Structure Analysis
The molecular structure of NF-kappaB inhibitors is diverse, reflecting the variety of mechanisms by which these compounds inhibit NF-kappaB activity. Some inhibitors target the NF-kappaB/IkappaB complex in the cytoplasm to prevent NF-kappaB translocation to the nucleus. Others directly interfere with the DNA binding activity of NF-kappaB in the nucleus. The structure of the IkappaBalpha/NF-kappaB complex, for example, has been elucidated, showing how IkappaBalpha inhibits NF-kappaB by masking its nuclear localization signals and DNA-binding cleft, thus preventing its translocation to the nucleus and binding to DNA.
Chemical Reactions and Properties
NF-kappaB inhibitors often function through chemical reactions that modify key proteins in the NF-kappaB activation pathway. For instance, some inhibitors work by preventing the phosphorylation and subsequent degradation of IkappaB, the inhibitor that binds NF-kappaB in the cytoplasm. Others may induce modifications of NF-kappaB itself, such as oxidation or reduction reactions that affect its DNA-binding ability. The diversity in chemical structure among NF-kappaB inhibitors reflects the complexity of the NF-kappaB signaling pathway and the various points at which it can be targeted.
Physical Properties Analysis
The physical properties of NF-kappaB inhibitors, such as solubility, stability, and molecular weight, play significant roles in their biological activity and therapeutic potential. These properties influence the compound's bioavailability, distribution, metabolism, and excretion, critical factors in drug development. For effective inhibition of NF-kappaB, compounds must be able to reach their target sites within cells, requiring favorable physical and chemical properties that facilitate cellular uptake and retention.
Chemical Properties Analysis
The chemical properties of NF-kappaB inhibitors, including their reactivity, functional groups, and binding affinity to NF-kappaB or its regulatory proteins, determine their mechanism of action and effectiveness as inhibitors. High specificity and selectivity for NF-kappaB or its activating proteins are desirable features of inhibitors to minimize off-target effects and potential toxicity. The design and optimization of NF-kappaB inhibitors often involve detailed analysis of their chemical interactions with NF-kappaB signaling molecules to enhance their potency and selectivity.
References (Sources)
Safety And Hazards
While NF-kappaB inhibitors have therapeutic potential, they also pose certain risks. Unselective NF-kappaB inhibition in all cells results in multiple adverse effects, a major hindrance in drug development . Therefore, therapeutic NF-kappaB inhibition should ideally only take place in those cell types that are involved in disease pathogenesis to maintain physiological cell functions in all other cells .
Future Directions
Future research should prioritize the identification of phytochemicals with robust NF-kappaB-inhibitory properties. Screening and evaluating various plant-derived compounds can uncover novel candidates that effectively modulate NF-kappaB signaling pathways . Furthermore, the development of cell-type specific NF-kappaB inhibitors is a promising area of research .
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLNURBQMTKEB-URDPEVQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H230N36O29S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2781.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NFkappaB Inhibitor |
Citations
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